2-(5-Methylpyridin-2-yl)propan-2-amine
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Overview
Description
2-(5-Methylpyridin-2-yl)propan-2-amine is a heterocyclic organic compound with the molecular formula C10H16N2 It is characterized by a pyridine ring substituted with a methyl group at the 5-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-2-yl)propan-2-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-methyl-2-pyridinecarboxaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using a suitable amine, such as isopropylamine, in the presence of a reducing agent like sodium triacetoxyborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylpyridin-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Scientific Research Applications
2-(5-Methylpyridin-2-yl)propan-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a ligand in the study of enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Methylpyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)propan-2-amine: Lacks the methyl group at the 5-position.
2-(5-Methylpyridin-2-yl)ethanamine: Has an ethyl group instead of a propan-2-amine group.
2-(5-Methylpyridin-2-yl)propan-1-amine: Differs in the position of the amine group.
Uniqueness
2-(5-Methylpyridin-2-yl)propan-2-amine is unique due to the specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5-position and the propan-2-amine moiety provides distinct steric and electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(5-methylpyridin-2-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-4-5-8(11-6-7)9(2,3)10/h4-6H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGVSXMPEHFFBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(C)(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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